molecular formula C16H24N2O6 B1676596 Miridesap CAS No. 224624-80-0

Miridesap

Cat. No.: B1676596
CAS No.: 224624-80-0
M. Wt: 340.37 g/mol
InChI Key: HZLAWYIBLZNRFZ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miridesap is a small molecule compound known for its ability to deplete serum amyloid P component (SAP). It has been investigated for its potential in treating conditions such as amyloidosis and Alzheimer’s disease. The compound was developed by Professor Sir Mark Pepys and has shown promise in clinical trials for slowing the progression of Alzheimer’s disease .

Scientific Research Applications

Miridesap has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Miridesap, also known as CPHPC, primarily targets the Serum Amyloid P component (SAP) . SAP is a glycoprotein that is universally found in amyloid deposits, a characteristic of several diseases . By targeting SAP, this compound plays a crucial role in the treatment of conditions like systemic amyloidosis .

Mode of Action

This compound operates by binding to circulating SAP, forming complexes . These complexes are then rapidly cleared in the liver . This process results in the depletion of SAP, both in the bloodstream and in amyloid deposits . The removal of SAP from amyloid deposits is further facilitated by Dezamizumab, an anti-SAP monoclonal antibody .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the interaction and clearance of SAP. SAP is a normal component of blood plasma and is also present in all types of amyloid deposits . By depleting SAP, this compound disrupts the formation and persistence of these deposits .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound forms complexes with SAP that are rapidly cleared in the liver

Result of Action

The primary result of this compound’s action is the depletion of SAP from the bloodstream and amyloid deposits . This can lead to the removal of amyloid from various organs, as observed in some clinical trials . In a phase 2 study, no appreciable or consistent reduction in left ventricular mass nor improvement in cardiac function was observed in patients with cardiac amyloidosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its oral bioavailability is low, necessitating parenteral administration . Additionally, the efficacy of this compound may be influenced by the accessibility of its target, SAP, in different tissues

Safety and Hazards

Miridesap is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It is toxic and can cause serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to unborn child .

Biochemical Analysis

Biochemical Properties

Miridesap is a depleter of serum amyloid P component (SAP), a protein associated with the disease . It interacts with SAP, forming a complex that is broken down by the liver . This interaction triggers the removal of amyloid, a misfolded protein that accumulates in vital organs causing progressive dysfunction .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. In a phase 1, first-in-human study, progressive amyloid removal was observed in some patients after ≤ 3 cycles of this compound . This indicates that this compound influences cell function by triggering the removal of harmful amyloid deposits.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serum amyloid P component (SAP). This compound binds to SAP, forming a complex that is subsequently broken down by the liver . This process triggers the removal of amyloid deposits, exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been observed in clinical trials. In a phase 1 study, progressive amyloid removal was observed in some patients after ≤ 3 cycles of this compound . This suggests that this compound has a stable effect over time, with no significant degradation or adverse long-term effects on cellular function observed in these studies.

Metabolic Pathways

Given its role in depleting SAP and triggering the removal of amyloid deposits, it is likely that this compound interacts with enzymes or cofactors involved in these processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully described in the current literature. Given its role in depleting SAP, it is likely that this compound is transported to sites of amyloid deposits where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is not fully described in the current literature. Given its role in depleting SAP, it is likely that this compound localizes to sites of amyloid deposits where it exerts its effects .

Preparation Methods

Miridesap is synthesized through a series of chemical reactions involving the coupling of specific amino acids. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up the synthetic route while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Miridesap undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Miridesap is unique in its ability to deplete SAP and facilitate the removal of amyloid deposits. Similar compounds include:

Compared to these compounds, this compound stands out due to its specific mechanism of action and its effectiveness in depleting SAP and promoting amyloid clearance.

Properties

IUPAC Name

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLAWYIBLZNRFZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176996
Record name Miridesap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224624-80-0
Record name CPHPC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224624-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miridesap [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miridesap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miridesap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRIDESAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miridesap
Reactant of Route 2
Reactant of Route 2
Miridesap
Reactant of Route 3
Miridesap
Reactant of Route 4
Miridesap
Reactant of Route 5
Reactant of Route 5
Miridesap
Reactant of Route 6
Miridesap
Customer
Q & A

Q1: What is the primary mechanism of action of CPHPC (Miridesap)?

A1: CPHPC (this compound) is a small molecule drug designed to specifically target serum amyloid P component (SAP). [, , ] It achieves this by cross-linking pairs of SAP pentamers in the bloodstream, forming decameric complexes. [, ] These complexes are then rapidly cleared from the circulation, effectively depleting serum SAP levels. [, , ]

Q2: Why is depleting serum amyloid P component (SAP) therapeutically relevant?

A2: SAP is a universal constituent of amyloid deposits, which are pathological protein aggregates implicated in various diseases, including systemic amyloidosis and Alzheimer's disease. [, , , , , ] SAP is believed to contribute to amyloid formation and persistence, potentially exacerbating disease progression. [, , ] Therefore, depleting SAP is a promising therapeutic strategy for these conditions.

Q3: What is the significance of CPHPC's ability to deplete SAP from the cerebrospinal fluid (CSF)?

A3: CPHPC's ability to reduce SAP levels in the CSF is particularly important for its potential application in treating neurodegenerative diseases like Alzheimer's disease. [, , ] The presence of SAP in the brain is associated with amyloid plaques and neurofibrillary tangles, hallmark lesions of Alzheimer's disease. [, ]

Q4: Has CPHPC demonstrated efficacy in removing amyloid deposits in preclinical or clinical settings?

A4: Yes, preclinical studies in mouse models of Alzheimer's disease have shown that CPHPC administration leads to the removal of human SAP from both intracerebral and cerebrovascular amyloid deposits. [] This finding provided crucial validation for the subsequent "Depletion of Serum Amyloid P component in Alzheimer's disease (DESPIAD)" clinical trial. [] Furthermore, clinical trials have demonstrated that CPHPC, in conjunction with the anti-SAP antibody dezamizumab, effectively clears amyloid deposits from various organs, including the liver, spleen, and kidneys, in patients with systemic amyloidosis. [, , , ]

Q5: How does the structure of CPHPC facilitate its interaction with SAP?

A5: CPHPC is a bis(D-proline) compound that exhibits a specific binding affinity for SAP. [, , ] While the exact structural details of the interaction are complex, studies using X-ray crystallography have provided insights into the binding mode. [, ] These studies revealed that CPHPC cross-links pairs of SAP pentamers, forming decameric complexes. [, ] The preferred binding of specific CPHPC isomers to SAP has also been characterized. []

Q6: What are the implications of CPHPC's target-mediated drug disposition?

A6: A target-mediated drug disposition model has been developed for CPHPC, incorporating factors such as gender, renal function, total amyloid load, and presence of hepatic amyloid. [] This model accurately predicts the exposure-response relationship of CPHPC in both healthy individuals and patients with systemic amyloidosis. [] Consequently, it enables the prediction of individualized dosing regimens, optimizing treatment efficacy and minimizing potential side effects. []

Q7: What is the current status of CPHPC in clinical development?

A7: CPHPC has been investigated in various clinical trials for the treatment of systemic amyloidosis and Alzheimer's disease. [, , , , , ] Initial studies demonstrated its safety and tolerability, paving the way for larger trials to assess its efficacy. [, , , , ] Currently, CPHPC is being evaluated in clinical trials as a potential disease-modifying therapy for Alzheimer's disease, aiming to reduce amyloid burden and slow disease progression. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.